Home > Products > Screening Compounds P57454 > Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate - 1395964-06-3

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate

Catalog Number: EVT-13572192
CAS Number: 1395964-06-3
Molecular Formula: C15H9Cl2NO3
Molecular Weight: 322.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate is a chemical compound that belongs to the class of benzoxazoles. It is recognized for its potential therapeutic applications, particularly in the treatment of transthyretin amyloidosis, a condition caused by protein misfolding. The compound is also known by its other names, including tafamidis and its free acid form, 2-(3,5-dichlorophenyl)-6-benzoxazole carboxylic acid.

Source

This compound is primarily derived from synthetic processes aimed at producing drugs for amyloid-related diseases. Its synthesis and characterization have been extensively documented in scientific literature and patent filings, highlighting its importance in medicinal chemistry .

Classification

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate falls under the category of pharmaceutical compounds with a specific role as a kinetic stabilizer of transthyretin. It is classified as a member of the benzoxazole derivatives, which are known for their biological activities .

Synthesis Analysis

The synthesis of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves several steps:

  1. Starting Materials: The synthesis begins with methyl 4-amino-3-hydroxybenzoate hydrochloride and 3,5-dichlorobenzoyl chloride.
  2. Reaction Conditions: The reaction is conducted in dichloromethane with pyridine as a catalyst to form an intermediate compound.
  3. Cyclization: The intermediate undergoes cyclization in the presence of p-toluenesulfonic acid to yield methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate.
  4. Hydrolysis: The final step involves treating the methyl ester with lithium hydroxide in a mixed solvent (tetrahydrofuran, methanol, and water) to produce the desired carboxylic acid .
Chemical Reactions Analysis

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate can undergo various chemical reactions:

  1. Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid when treated with strong bases like lithium hydroxide.
  2. Acid-Base Reactions: The carboxylic acid form can participate in acid-base reactions, forming salts with various bases.
  3. Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be replaced through nucleophilic aromatic substitution under certain conditions.

These reactions are critical for modifying the compound for various applications in medicinal chemistry .

Mechanism of Action

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate acts primarily as a kinetic stabilizer of transthyretin (TTR). Its mechanism involves:

  1. Binding Affinity: The compound binds to TTR with high affinity, stabilizing its tetrameric form and preventing dissociation into amyloidogenic monomers.
  2. Inhibition of Amyloidogenesis: By stabilizing TTR, it inhibits the formation of amyloid fibrils associated with diseases such as familial amyloid polyneuropathy.
  3. Cooperative Binding: The binding shows negative cooperativity; initial binding events are stronger than subsequent ones, which is crucial for effective stabilization .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Melting Point: Greater than 20 °C
  • Solubility: Soluble in polar organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts with bases during hydrolysis; potential for substitution reactions due to chlorine atoms.

Relevant Data

Applications

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate has significant applications in:

  1. Pharmaceutical Development: As a drug candidate for treating transthyretin amyloidosis.
  2. Research Tool: Used in studies related to protein misfolding and amyloid diseases.
  3. Potential Therapeutics: Investigated for broader applications in neurodegenerative diseases due to its stabilizing properties on protein structures .

This compound exemplifies the intersection of synthetic organic chemistry and pharmaceutical science, showcasing its relevance in developing treatments for complex diseases associated with protein misfolding.

Synthetic Methodologies and Optimization Strategies [3] [8]

Traditional Synthetic Pathways: Cyclization and Esterification Approaches

The synthesis of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate predominantly follows acid-catalyzed cyclocondensation pathways starting from appropriately substituted benzoic acid derivatives. The most industrially established approach involves a two-step sequence beginning with the formation of an amide linkage between methyl 4-amino-3-hydroxybenzoate and 3,5-dichlorobenzoyl chloride, followed by ring-closure dehydration. This cyclization is typically catalyzed by p-toluenesulfonic acid (p-TsOH) in refluxing toluene, achieving yields exceeding 92% under optimized conditions [9]. The reaction proceeds via an intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the amide, with subsequent dehydration forming the benzoxazole core. This method benefits from readily available starting materials and operational simplicity but faces challenges in water management during the cyclization step, which can impact reaction efficiency [9].

An alternative one-pot methodology detailed in patent WO2020207753A1 significantly enhances process efficiency by combining saponification and cyclization without intermediate isolation. This approach treats methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate with 1.5-2.0 equivalents of potassium hydroxide in a methanol-water solvent system (1:1 v/v) at 45-55°C. Under these conditions, ester hydrolysis occurs concurrently with cyclization, forming the benzoxazole carboxylic acid intermediate. Direct acidification precipitates tafamidis free acid in >98% purity with total yields of 85-90% from the starting ester [1]. This integrated approach reduces processing time by approximately 40% compared to stepwise isolation methods, addressing significant economic constraints in large-scale production.

Table 1: Comparison of Traditional Synthetic Pathways for Methyl 2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylate

Synthetic ApproachKey ConditionsYield (%)Reaction TimeAdvantages
Stepwise Cyclizationp-TsOH, toluene reflux92.416 hoursOperational simplicity, high purity
One-Pot SynthesisKOH (1.5-2.0 eq), MeOH/H₂O (1:1), 45-55°C85-90 (overall)Reduced by 40%Eliminates intermediate isolation, higher efficiency
CyclodehydrationHigh-temperature neat conditions75-826-8 hoursSolvent-free, minimal waste

Novel Catalytic Systems for Benzoxazole Ring Formation

Recent innovations in benzoxazole ring formation have focused on oxidative cyclization strategies that bypass hazardous acylating agents and enable milder reaction conditions. The patent CN114369071A discloses a significant advancement using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant for the direct coupling of methyl 4-amino-3-hydroxybenzoate with 3,5-dichlorobenzaldehyde. This catalytic system operates in ethyl acetate at ambient temperature (28°C) for 12 hours, delivering the target benzoxazole ester in 89% yield after column chromatography [5]. The mechanism involves dehydrogenative coupling where DDQ facilitates simultaneous cyclization and aromatization, significantly reducing energy consumption by approximately 30% compared to traditional acid-catalyzed methods [1]. This approach eliminates the need for corrosive acid chlorides and offers superior environmental metrics by reducing halogenated solvent usage and hazardous waste generation.

Comparative studies of alkali metal hydroxides in cyclization reactions have revealed significant catalytic differences. Potassium hydroxide demonstrates a 15% reduction in reaction time compared to sodium hydroxide due to the higher solubility of potassium salts in aqueous methanol mixtures. This solubility advantage facilitates more efficient deprotonation of the amide intermediate, accelerating ring closure kinetics [1]. Additionally, heterogeneous catalytic systems incorporating activated carbon (DarcoKB) have been employed in benzoxazole formation from ortho-aminophenols and aldehydes, though these methods typically require higher temperatures (>100°C) and show limited applicability for electron-deficient substrates like 3,5-dichlorobenzaldehyde .

Table 2: Catalytic Systems for Benzoxazole Ring Formation

Catalytic SystemReaction ConditionsYield (%)Key AdvantagesLimitations
DDQ Oxidative CyclizationEthyl acetate, 28°C, 12h89Mild conditions, no acyl chloridesRequires chromatographic purification
KOH-Mediated CyclizationMeOH/H₂O (1:1), 45-55°C85-90High atom economy, scalableRequires precise stoichiometric control
p-TsOH CyclodehydrationToluene reflux, 16h92Simple workup, high purityHigh temperature, azeotropic water removal

Solvent Optimization in Multi-Step Synthesis

Solvent selection critically influences reaction kinetics, impurity profiles, and isolation efficiency in the synthesis of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. For the cyclization step, toluene remains the solvent of choice in traditional acid-catalyzed methods due to its excellent azeotropic water removal capabilities. However, the oxidative DDQ-mediated cyclization demonstrates superior performance in ethyl acetate, which solubilizes both the aldehyde and aminophenol precursors while stabilizing the reactive intermediates [5]. The optimal solvent ratio of 10 mL per mmol of substrate in this system ensures sufficient reactant concentration without compromising mass transfer during the oxidation step.

In the ester hydrolysis step for producing the carboxylic acid precursor to tafamidis, ternary solvent systems demonstrate significant advantages. A THF-methanol-water mixture (3:1:1 v/v) provides optimal phase behavior for lithium hydroxide-mediated saponification of the methyl ester, achieving near-quantitative conversion within 6 hours at ambient temperature [10]. This carefully balanced solvent combination maintains homogeneity during the reaction while enabling efficient acidification and precipitation of the product.

For the final salt formation with meglumine, ethanol-water mixtures (3:1 v/v) at 50-60°C significantly reduce byproduct formation (<0.5%) compared to pure ethanol or isopropanol systems [1]. The aqueous component facilitates proton transfer during salt formation while the ethanol ensures sufficient solubility of both organic components. This optimized solvent system directly impacts drug substance purity by minimizing ester and amide byproducts that commonly form in anhydrous conditions.

Scalability Challenges in Industrial Production

Industrial production of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate faces several significant scalability challenges, primarily concerning intermediate stability and purification bottlenecks. The traditional acid-catalyzed route generates water as a byproduct during cyclization, necessitating energy-intensive azeotropic distillation to drive the equilibrium toward product formation. This process requires careful temperature control to prevent decomposition of the thermally sensitive benzoxazole intermediate [9]. Additionally, the isolation and purification of the tafamidis free acid intermediate—traditionally performed via crystallization from ethanol/water mixtures—constitutes a significant processing bottleneck, accounting for approximately 30% of total production time in conventional routes [1].

Economic constraints primarily stem from high catalyst loading in oxidative approaches and solvent consumption across all synthetic routes. The DDQ-mediated process, while environmentally advantageous, becomes cost-prohibitive at scale due to the stoichiometric oxidant requirement (1.0-1.2 equivalents). Research into catalytic reoxidation systems using oxygen or peroxydisulfates aims to address this limitation but introduces new complexities in reactor design and gas handling [5]. Solvent recovery presents another economic challenge, particularly for high-boiling polar aprotic solvents like DMF used in amide coupling steps, where distillation energy costs can exceed raw material expenses.

Recent innovations focus on continuous flow technology to enhance heat and mass transfer during the critical cyclization step. Preliminary studies indicate that microreactor systems can reduce cyclization time from hours to minutes while improving yield by 8-12% through precise temperature control and mixing [1]. Additionally, polymer-supported DDQ analogues are under investigation to facilitate catalyst recovery and reuse, potentially reducing oxidant consumption by 40-60% in multi-batch operations [1]. These approaches address fundamental scalability limitations while aligning with green chemistry principles through reduced energy consumption and waste generation.

Table 3: Scalability Challenges and Emerging Solutions

Production ChallengeImpact on ProcessEmerging SolutionsExpected Benefits
Intermediate Isolation30% processing time, yield lossOne-pot saponification-cyclization40% time reduction, 5-7% yield increase
DDQ Oxidant CostHigh raw material expensePolymer-supported recyclable catalysts40-60% oxidant reduction
Thermal SensitivityDecomposition at >120°CContinuous flow reactorsImproved temperature control, 8-12% yield increase
Solvent ConsumptionHigh recovery costsSolvent-efficient ternary mixtures25-30% waste reduction

Properties

CAS Number

1395964-06-3

Product Name

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3

InChI Key

YPGWHAOERBGEND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.